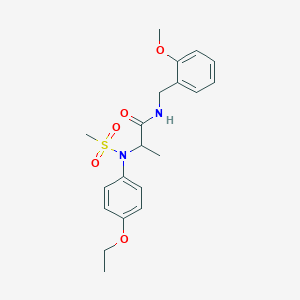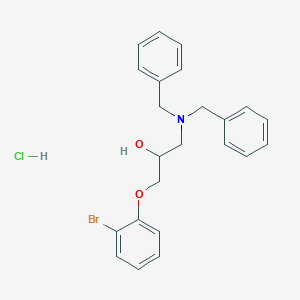![molecular formula C18H19NO3S B3977676 methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate, also known as MPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPB belongs to the family of benzoylphenylurea (BPU) compounds, which have been used as insecticides and acaricides. However, MPB has shown promise as a tool for studying the biological mechanisms of cancer and other diseases.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells.
Biochemical and Physiological Effects
methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory activity. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in cancer metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate in lab experiments is its specificity for certain targets, such as tubulin and cancer metabolism enzymes. This allows researchers to study these targets in a more controlled manner. However, one limitation of using methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research involving methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate. One area of interest is the development of more potent and selective analogs of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate for use as cancer therapeutics. Another area of interest is the study of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate's effects on other diseases, such as Alzheimer's disease and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate and its potential side effects.
Applications De Recherche Scientifique
Methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has been used in scientific research to study the mechanisms of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Propriétés
IUPAC Name |
methyl 4-methyl-3-(2-phenylsulfanylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-9-10-14(18(21)22-3)11-16(12)19-17(20)13(2)23-15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGQLXRYKYFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-nitrophenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3977605.png)

![2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3977622.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)

![1-[2-(4-bromophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977648.png)
![4-(2-methoxypyridin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B3977655.png)

![4,4'-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3977665.png)
![methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3977689.png)
